Nequinate

Vue d'ensemble

Description

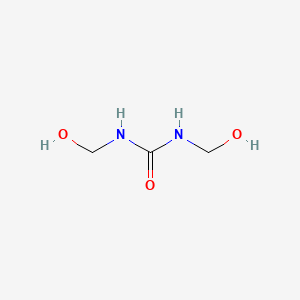

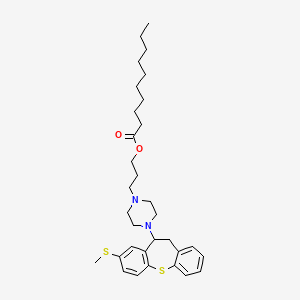

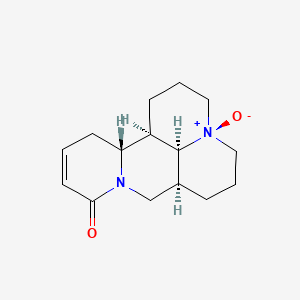

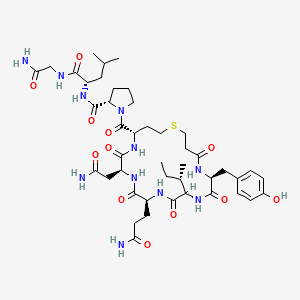

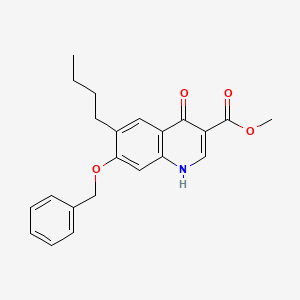

Le néquinate est un composé antiprotozoaire principalement utilisé comme coccidiostatique pour la volaille et les lapins. Il est efficace pour traiter la coccidiose, une maladie parasitaire causée par des protozoaires formant des spores appelés coccidies. Ces protozoaires appartiennent à la même classe d'organismes (sporozoaires) qui causent le paludisme . Le nom systématique du néquinate est le 6-butyl-4-oxo-7-phénylméthoxy-1H-quinoline-3-carboxylate de méthyle .

Applications De Recherche Scientifique

Nequinate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Nequinate is an antiprotozoan used as a coccidiostat for poultry and rabbits . The primary targets of this compound are the protozoan parasites causing coccidiosis, such as Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati .

Mode of Action

As an anticoccidial agent, it is believed to interfere with the life cycle of the protozoan parasites, preventing their proliferation and subsequent infection in the host organism .

Biochemical Pathways

It is known that this compound, like other quinolones, may interfere with the dna replication of the protozoan parasites, disrupting their life cycle and preventing the infection from spreading .

Result of Action

The result of this compound’s action is the prevention of coccidiosis in poultry and rabbits. By inhibiting the life cycle of the protozoan parasites, this compound prevents the spread of the infection, thereby improving the health and productivity of the affected animals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s solubility and absorption can be affected by the pH and composition of the animal’s diet. Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity .

Analyse Biochimique

Cellular Effects

Nequinate exerts its effects on various types of cells, particularly those of protozoan parasites. It disrupts their energy metabolism, thereby inhibiting their growth and proliferation

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of mitochondrial electron transport in the parasites This disruption in energy metabolism leads to the death of the parasites

Metabolic Pathways

This compound is involved in specific metabolic pathways within the protozoan parasites, leading to disruption of their energy metabolism

Méthodes De Préparation

Le néquinate peut être synthétisé par diverses voies chimiques. Une méthode courante implique la réaction de l'acide 6-butyl-4-oxo-7-phénylméthoxy-1H-quinoline-3-carboxylique avec du méthanol en présence d'un catalyseur pour former l'ester méthylique . Les conditions réactionnelles comprennent généralement le chauffage du mélange sous reflux et l'utilisation d'un catalyseur acide pour faciliter l'estérification . Les méthodes de production industrielles peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le néquinate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le néquinate peut être oxydé pour former divers produits d'oxydation, selon les réactifs et les conditions utilisés.

Réduction : La réduction du néquinate peut conduire à la formation de dérivés réduits.

Substitution : Le néquinate peut subir des réactions de substitution, où des groupes fonctionnels sur le cycle quinoléine sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le néquinate a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le néquinate exerce ses effets en inhibant le transport d'électrons mitochondrial dans les parasites protozoaires, perturbant leur métabolisme énergétique . Cette inhibition se produit au niveau du système cytochrome des mitochondries, entraînant une réduction de la production d'ATP et entraînant finalement la mort des parasites . Les cibles moléculaires impliquées dans ce mécanisme comprennent les composants de la chaîne de transport d'électrons mitochondriale .

Comparaison Avec Des Composés Similaires

Le néquinate appartient à la famille des hydroquinolones, qui sont des composés contenant une quinoléine hydrogénée portant un groupe cétone . Des composés similaires incluent :

Décoquinate : Une autre hydroquinolone utilisée comme coccidiostatique, mais elle inhibe la synthèse de l'ADN en ciblant la gyrase de l'ADN.

Buquinolate : Un composé apparenté avec des propriétés anticoccidiennes similaires, mais des cibles moléculaires différentes.

Le néquinate est unique dans son inhibition spécifique du transport d'électrons mitochondrial, ce qui en fait un outil précieux pour l'étude de la biologie des protozoaires et le développement de traitements contre les infections parasitaires .

Propriétés

IUPAC Name |

methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOPDLNHPOLRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048610 | |

| Record name | Nequinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13997-19-8 | |

| Record name | Nequinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nequinate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nequinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nequinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nequinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZE013933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287 - 288 °C | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.